molecular formula C12H16O3 B14359406 2-Ethoxyethyl 2-methylbenzoate CAS No. 90327-13-2

2-Ethoxyethyl 2-methylbenzoate

Cat. No.: B14359406
CAS No.: 90327-13-2
M. Wt: 208.25 g/mol
InChI Key: HOUVPNDQGSDLHB-UHFFFAOYSA-N
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Description

Ethyl 2-methylbenzoate (C${10}$H${12}$O$_2$) is an aromatic ester characterized by a methyl group at the ortho position of the benzene ring and an ethoxycarbonyl group. This compound is widely used in organic synthesis and pharmaceutical research due to its role as a precursor for bioactive molecules. Its molecular structure, physical properties, and reactivity have been extensively documented in chemical databases and research studies. For instance, its density (1.032 g/cm³) and boiling point (221°C) are consistent with ortho-substituted benzoate esters . Ethyl 2-methylbenzoate has also been identified in natural products, such as in Lawsonia inermis, where it was isolated alongside other benzenoid derivatives .

Properties

CAS No.

90327-13-2

Molecular Formula

C12H16O3

Molecular Weight

208.25 g/mol

IUPAC Name

2-ethoxyethyl 2-methylbenzoate

InChI

InChI=1S/C12H16O3/c1-3-14-8-9-15-12(13)11-7-5-4-6-10(11)2/h4-7H,3,8-9H2,1-2H3

InChI Key

HOUVPNDQGSDLHB-UHFFFAOYSA-N

Canonical SMILES

CCOCCOC(=O)C1=CC=CC=C1C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Ethoxyethyl 2-methylbenzoate can be synthesized through the esterification of 2-methylbenzoic acid with 2-ethoxyethanol. This reaction typically requires a strong acid catalyst, such as sulfuric acid or hydrochloric acid, to proceed efficiently . The reaction conditions often involve heating the reactants under reflux to achieve a high yield of the ester product.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. Continuous flow reactors and automated systems are employed to ensure consistent quality and high throughput. The use of advanced purification techniques, such as distillation and crystallization, helps in obtaining a pure product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxyethyl 2-methylbenzoate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as halides in the presence of a suitable leaving group.

Major Products Formed

    Hydrolysis: 2-methylbenzoic acid and 2-ethoxyethanol.

    Reduction: 2-methylbenzyl alcohol and 2-ethoxyethanol.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

2-Ethoxyethyl 2-methylbenzoate finds applications in various fields:

Mechanism of Action

The mechanism of action of 2-Ethoxyethyl 2-methylbenzoate involves its interaction with specific molecular targets. As an ester, it can undergo hydrolysis to release active components that may interact with biological pathways. The exact molecular targets and pathways are subject to ongoing research, but the compound’s structure suggests potential interactions with enzymes and receptors involved in metabolic processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Isomers: Ortho, Meta, and Para Methyl Substitution

Ethyl 2-methylbenzoate differs from its structural isomers (meta- and para-substituted analogs) in physicochemical properties due to steric and electronic effects. The following table summarizes key differences:

Property Ethyl 2-methylbenzoate Ethyl 3-methylbenzoate Ethyl 4-methylbenzoate
Molecular Formula C${10}$H${12}$O$_2$ C${10}$H${12}$O$_2$ C${10}$H${12}$O$_2$
Boiling Point (°C) 221 110 (at 20 mmHg) 235
Density (g/cm³) 1.032 1.030 1.025
Refractive Index 1.5070 1.5054 1.5085

The ortho isomer (ethyl 2-methylbenzoate) exhibits a higher boiling point compared to the meta isomer, attributed to increased molecular polarity and intermolecular interactions.

Substituent Variation: Methyl vs. Methoxy Groups

Replacing the methyl group with a methoxy group significantly alters chemical behavior. For example, ethyl 2-methoxybenzoate (C${10}$H${12}$O$_3$, molecular weight 180.20) has a higher molecular weight and polarity compared to ethyl 2-methylbenzoate . This substitution enhances solubility in polar solvents and modifies biological activity. Ethyl 2-methoxybenzoate is used in flavoring agents and pharmaceuticals, with regulatory approvals under JECFA and FCC standards .

Functional Group Modifications in Related Esters

  • Ethyl 2-ethynylbenzoate : Incorporates an ethynyl group, enabling click chemistry applications. Its methyl ester analog (methyl 2-ethynylbenzoate) is used in polymer synthesis .

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